molecular formula C25H23F2N3OS B2482751 N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide CAS No. 1023494-95-2

N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide

Cat. No.: B2482751
CAS No.: 1023494-95-2
M. Wt: 451.54
InChI Key: DTSDADVJXXGGTI-UHFFFAOYSA-N
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Description

N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.

Mechanism of Action

The mechanism of action of N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide is unique due to the presence of both the carbothioyl and difluorobenzamide groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its simpler analogues.

Properties

IUPAC Name

N-(4-benzhydrylpiperazine-1-carbothioyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3OS/c26-20-12-7-13-21(27)22(20)24(31)28-25(32)30-16-14-29(15-17-30)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,23H,14-17H2,(H,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDADVJXXGGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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